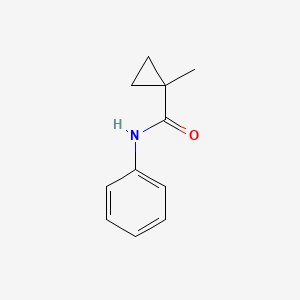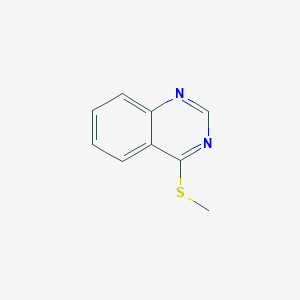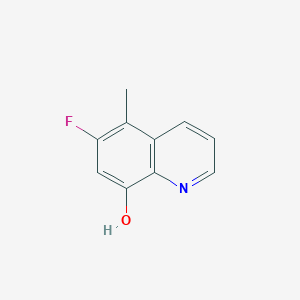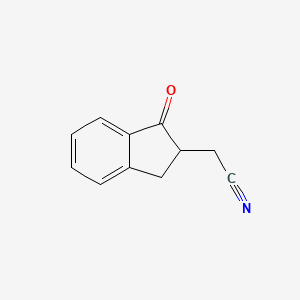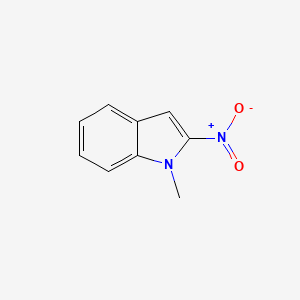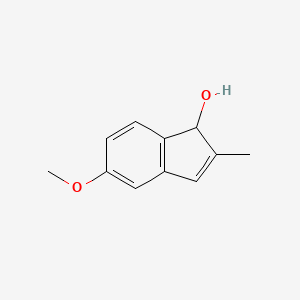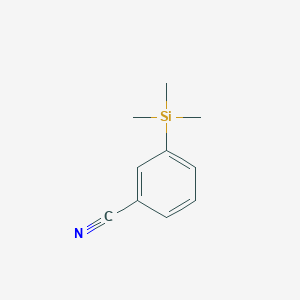
3-Trimethylsilylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trimethlysilanylbenzonitrile is an organic compound with the molecular formula C10H13NSi It is characterized by the presence of a trimethylsilyl group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethlysilanylbenzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{C}_6\text{H}_4\text{(Si(CH}_3\text{)}_3\text{)CN} + \text{HCl} ]
Industrial Production Methods: Industrial production of 3-Trimethlysilanylbenzonitrile follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Trimethlysilanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Trimethlysilanylbenzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Trimethlysilanylbenzonitrile involves its ability to participate in various chemical reactions due to the presence of the reactive nitrile and trimethylsilyl groups. These groups facilitate interactions with molecular targets, leading to the formation of new chemical bonds and products. The pathways involved include nucleophilic addition, substitution, and elimination reactions.
Comparación Con Compuestos Similares
- 3-Trimethylsilylphenylacetylene
- 3-Trimethylsilylbenzaldehyde
- 3-Trimethylsilylbenzoic acid
Comparison: 3-Trimethlysilanylbenzonitrile is unique due to the presence of both a nitrile and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules. Its unique combination of functional groups makes it particularly valuable in organic synthesis and material science.
Propiedades
Número CAS |
82142-18-5 |
|---|---|
Fórmula molecular |
C10H13NSi |
Peso molecular |
175.30 g/mol |
Nombre IUPAC |
3-trimethylsilylbenzonitrile |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
Clave InChI |
BVZASOLZJLCETJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


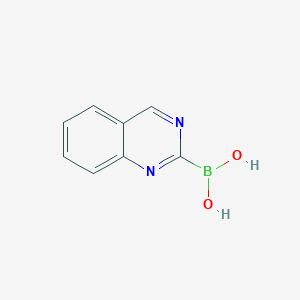
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
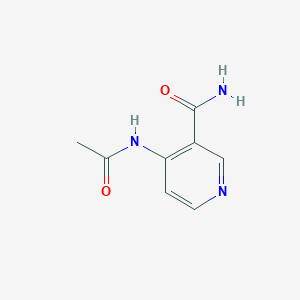
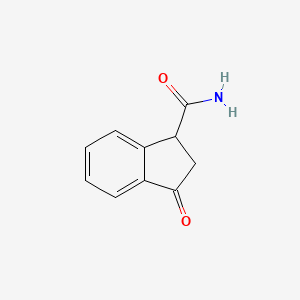

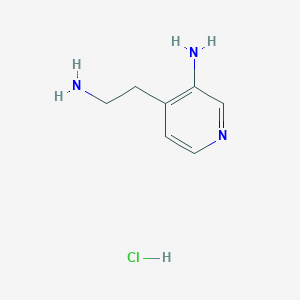

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
